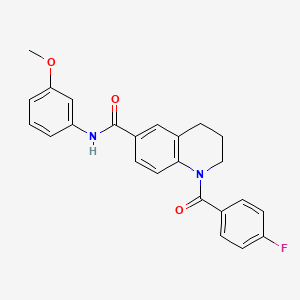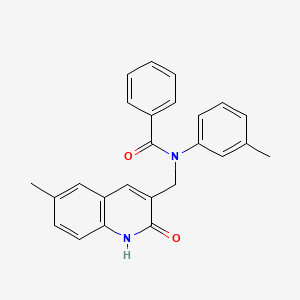![molecular formula C19H17ClN2O5S B7692160 3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through a metal-free one-flask synthesis involving 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones.
Introduction of the sulfamoyl group: This step often involves the reaction of the furan derivative with a suitable sulfamoylating agent under controlled conditions.
Coupling with the benzamide core: The final step involves coupling the furan-sulfamoyl intermediate with a 3-chlorobenzamide derivative using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. The furan ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide: shares similarities with other benzamide derivatives that have furan or sulfamoyl groups.
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide: Lacks the chloro group but has similar structural features.
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide: Lacks the methoxy group but retains the chloro and sulfamoyl groups.
Uniqueness
The unique combination of the chloro, furan, and sulfamoyl groups in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
3-chloro-N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c1-26-18-8-7-16(28(24,25)21-12-15-6-3-9-27-15)11-17(18)22-19(23)13-4-2-5-14(20)10-13/h2-11,21H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSAMCLTIIJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
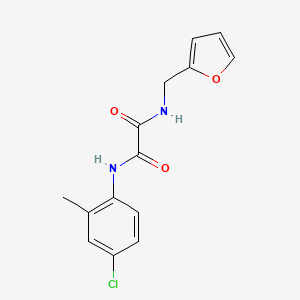
![N-(2-nitrophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7692093.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-propylacetamide](/img/structure/B7692101.png)
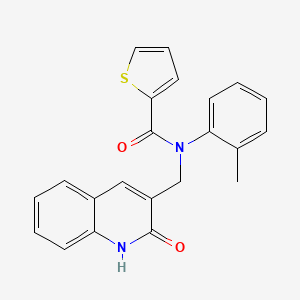
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
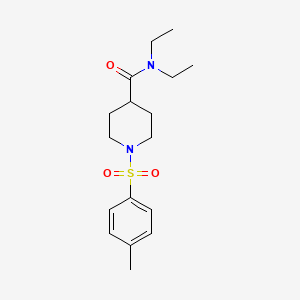
![N-benzyl-N-{2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)](/img/structure/B7692144.png)

![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
![(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one](/img/structure/B7692171.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B7692175.png)
